5-(1-(4-乙氧基苄基)氮杂环丁烷-3-基)-3-甲基-1,2,4-噁二唑-1-氧化物
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “5-(1-(4-Ethoxybenzyl)azetidin-3-yl)-3-methyl-1,2,4-oxadiazole oxalate” is a derivative of azetidin-3-ylmethanol . It is used as a CCR6 receptor modulator for the treatment or prevention of various diseases, conditions, or disorders . The predominant functions of chemokine receptors and their ligands are to induce leukocyte trafficking to-and-from lymphoid organs and tissues in the steady state, as well as in the context of an infection or inflammation .
科学研究应用
治疗应用
1,3,4-恶二唑衍生物以其广泛的生物活性而闻名,使其在开发各种疾病的治疗方法中具有价值。它们表现出抗癌、抗真菌、抗菌、抗结核、抗炎、抗神经病理、抗高血压、抗组胺、抗寄生虫、抗肥胖、抗病毒和其他药用特性。这些化合物通过多种弱相互作用与生物系统中的不同酶和受体有效结合的能力突出了它们的治疗意义(Verma 等,2019)。
药理学意义
对恶二唑衍生物(包括 1,3,4-恶二唑和 1,2,4-恶二唑)的研究表明,它们具有重要的药代动力学特性,这增强了它们的药理活性。这些特性允许与生物大分子进行显着的氢键相互作用,表现出诸如抗菌、抗炎、抗结核、抗真菌、抗糖尿病和抗癌作用等活性(Wang 等,2022)。
心血管活性
已研究了含有恶二唑、氮杂乙酮和噻唑烷酮部分的特定吲哚衍生物的心血管活性。这些化合物对血压、心率和对颈动脉闭塞的反应表现出影响,表明其作用部位在外周(Singh 等,2014)。
心理障碍的合成策略
恶二唑衍生物也已被探索用于治疗各种精神障碍,例如帕金森氏症、阿尔茨海默氏症、精神分裂症和癫痫发作。最近制备恶二唑及其衍生物的合成策略突出了它们在治疗心理障碍方面的潜力,为未来的研究提供了新的见解(Saxena 等,2022)。
抗菌活性
1,3,4-恶二唑衍生物的抗菌活性已被广泛综述,表明含有恶二唑环的新结构表现出各种抗菌活性,例如抗菌、抗结核、抗真菌、抗原生动物和抗病毒。这使它们成为新药开发的有希望的候选者(Glomb & Świątek,2021)。
作用机制
Target of Action
Similar compounds containing azetidine and oxetane rings have been used for the preparation of pharmaceutically active agents, including the positive allosteric modulators of gaba a receptors .
Mode of Action
It is known that positive allosteric modulators of gaba a receptors enhance the effect of the neurotransmitter gaba on the receptor, which can lead to an increase in the frequency of channel opening, thereby enhancing the flow of chloride ions into the neuron and ultimately leading to hyperpolarization and decreased neuronal excitability .
Biochemical Pathways
Given its potential role as a positive allosteric modulator of gaba a receptors, it may be involved in the modulation of gabaergic signaling pathways .
属性
IUPAC Name |
5-[1-[(4-ethoxyphenyl)methyl]azetidin-3-yl]-3-methyl-1,2,4-oxadiazole;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2.C2H2O4/c1-3-19-14-6-4-12(5-7-14)8-18-9-13(10-18)15-16-11(2)17-20-15;3-1(4)2(5)6/h4-7,13H,3,8-10H2,1-2H3;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWXJOUXEQXFHDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CN2CC(C2)C3=NC(=NO3)C.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。